In Vitro Pan-Opioid Binding Affinity: LY255582 Exhibits Subnanomolar μ-Receptor Affinity Superior to Naloxone and Naltrexone
LY255582 displays a distinct pan-opioid binding profile with Ki values of 0.4 nM (μ), 2.0 nM (κ), and 5.2 nM (δ), representing 13-fold μ-over-δ selectivity and 5-fold μ-over-κ selectivity [1]. In comparative binding assays, the affinity rank order for μ-receptor sites was LY255582 > LY217273 > LY256897 > naloxone > LY227444; for κ-receptor sites, LY255582 > LY256897 = LY217273 > LY227444, establishing LY255582 as the most potent binder among tested phenylpiperidines and standard antagonists [2].
| Evidence Dimension | In vitro binding affinity (Ki) at opioid receptor subtypes |
|---|---|
| Target Compound Data | μ: 0.4 nM; κ: 2.0 nM; δ: 5.2 nM |
| Comparator Or Baseline | Naloxone and naltrexone (μ/Ki rank: lower affinity than LY255582); LY217273, LY256897, LY227444 (lower affinity in rank order) |
| Quantified Difference | LY255582 exhibits 5-fold μ-over-κ selectivity and 13-fold μ-over-δ selectivity [3]; rank order places LY255582 with highest affinity among all tested antagonists at both μ and κ sites |
| Conditions | Radioligand binding assays using synaptosomal membranes from rat whole brain tissue (μ) and guinea-pig cortex (κ) |
Why This Matters
The subnanomolar μ-receptor affinity combined with balanced κ/δ antagonism distinguishes LY255582 from standard antagonists for applications requiring simultaneous blockade of all three opioid receptor subtypes.
- [1] Mitch CH, Leander JD, Mendelsohn LG, Shaw WN, Wong DT, Cantrell BE, Johnson BG, Reel JK, Snoddy JD, Takemori AE, et al. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. J Med Chem. 1993 Oct 1;36(20):2842-50. View Source
- [2] Levine AS, Grace M, Billington CJ, Zimmerman DM. Central administration of the opioid antagonist, LY255582, decreases short- and long-term food intake in rats. Brain Res. 1991 Dec 6;566(1-2):193-7. View Source
- [3] Scientific Labs UK. LY255582 (SML0225) Product Technical Datasheet. View Source
